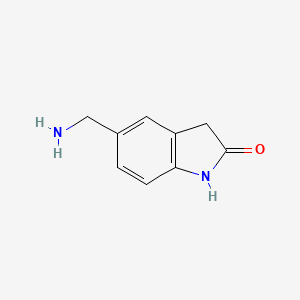

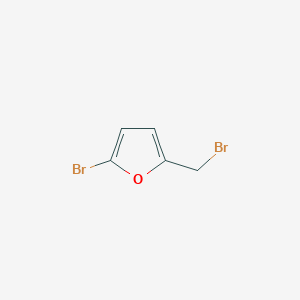

![molecular formula C12H16ClN3O B1287197 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride CAS No. 483366-73-0](/img/structure/B1287197.png)

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

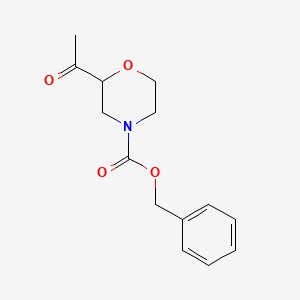

“1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” is a compound that likely contains a benzoxazole ring and a piperidine ring . Benzoxazole is a heterocyclic compound, it is a fusion of benzene and oxazole (a five-membered ring containing two atoms of carbon, two of nitrogen, and one of oxygen) . Piperidine is a heterocyclic organic compound, it is a six-membered ring with one nitrogen atom .

Synthesis Analysis

While the specific synthesis process for “1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” is not available, benzoxazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” likely includes a benzoxazole ring and a piperidine ring . The benzoxazole ring is a heterocyclic compound consisting of the fusion of a benzene ring and an oxazole ring . The piperidine ring is a six-membered ring with one nitrogen atom .

Applications De Recherche Scientifique

G-Protein-Coupled Receptor (GPCR) Kinase Inhibition

This compound has been identified as a potential inhibitor for GPCR kinases, particularly GRK-2 and GRK-5 . These kinases are therapeutic targets for cardiovascular diseases, and inhibitors can help modulate heart function and treat heart failure.

Proteomics Research

The compound is used in proteomics research as a specialty chemical. It’s utilized for various biochemical assays that help understand protein functions and interactions within biological systems .

Immunomodulation

Derivatives of this compound have been synthesized as potential immunosuppressive agents. They function as uncompetitive inhibitors for inosine-5′-monophosphate dehydrogenase (IMPDH), which is a critical enzyme in the proliferation of lymphocytes .

Mécanisme D'action

Target of Action

The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The inhibition of these kinases can lead to changes in the signaling pathways they are involved in, potentially altering cellular responses .

Biochemical Pathways

Grk-2 and grk-5 are known to play crucial roles in the regulation of g protein-coupled receptors (gpcrs), which are involved in a wide range of cellular signaling pathways . By inhibiting GRK-2 and GRK-5, this compound could potentially affect multiple GPCR-mediated signaling pathways.

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPVDPKQTSJNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

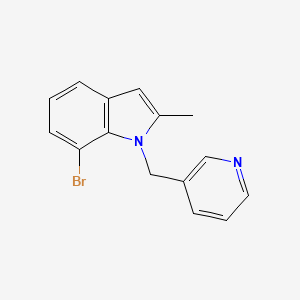

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

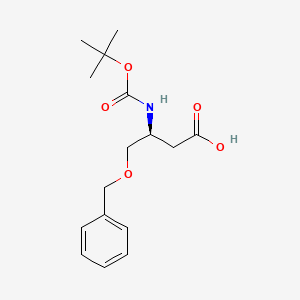

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

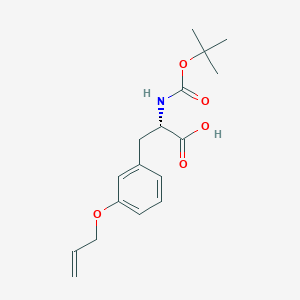

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)